molecular formula C13H23NO2 B12068807 (E)-3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-en-1-yl acetate

(E)-3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-en-1-yl acetate

Cat. No.: B12068807
M. Wt: 225.33 g/mol
InChI Key: IKXGGDPTPVSXQR-CSKARUKUSA-N
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Description

(E)-3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-en-1-yl acetate is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-en-1-yl acetate typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Alkylation: The aziridine is then alkylated using a suitable alkyl halide, such as methyl iodide (CH3I), to introduce the trimethyl group.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride (Ac2O) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring and form new products.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced aziridine derivatives.

    Substitution: Ring-opened products with new functional groups.

Scientific Research Applications

(E)-3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-en-1-yl acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.

    Bioconjugation: Its reactivity allows for the conjugation with biomolecules, making it valuable in the development of bioconjugates for imaging and therapeutic purposes.

Mechanism of Action

The mechanism of action of (E)-3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-en-1-yl acetate involves its interaction with biological targets through its reactive aziridine

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

[(E)-3-methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate

InChI

InChI=1S/C13H23NO2/c1-10(8-9-16-11(2)15)6-7-12-13(3,4)14(12)5/h8,12H,6-7,9H2,1-5H3/b10-8+

InChI Key

IKXGGDPTPVSXQR-CSKARUKUSA-N

Isomeric SMILES

C/C(=C\COC(=O)C)/CCC1C(N1C)(C)C

Canonical SMILES

CC(=CCOC(=O)C)CCC1C(N1C)(C)C

Origin of Product

United States

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